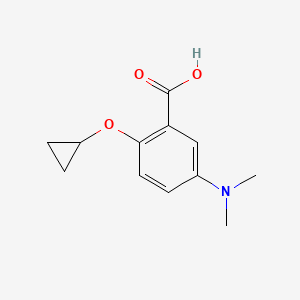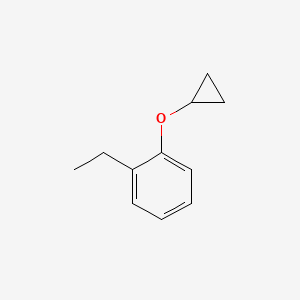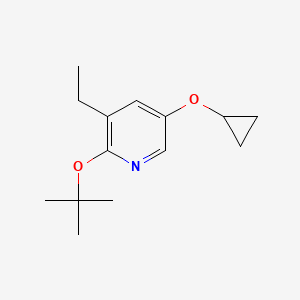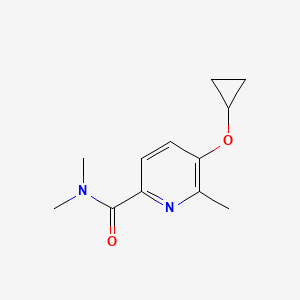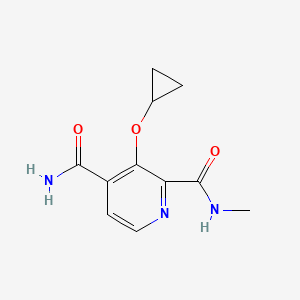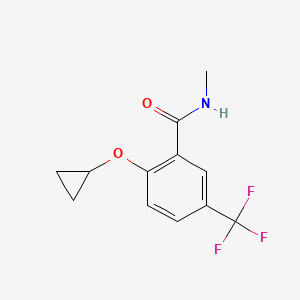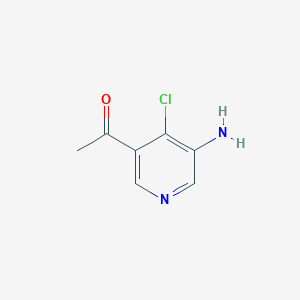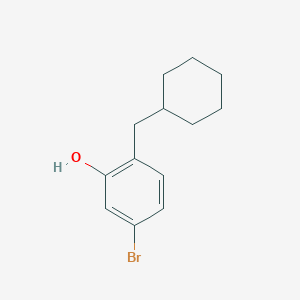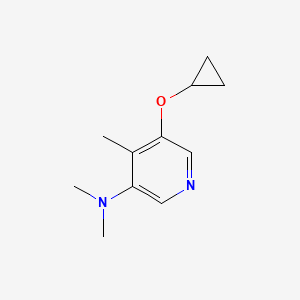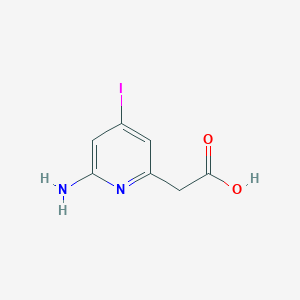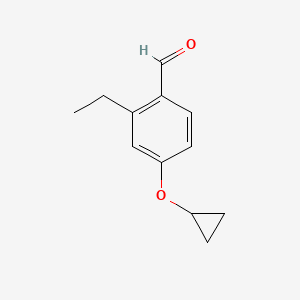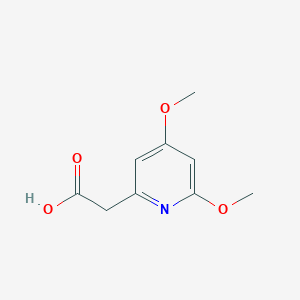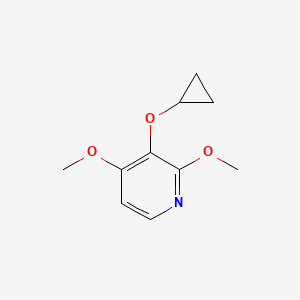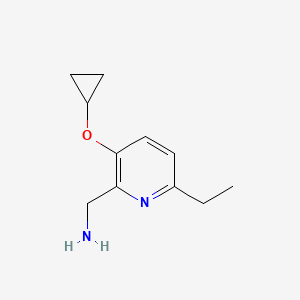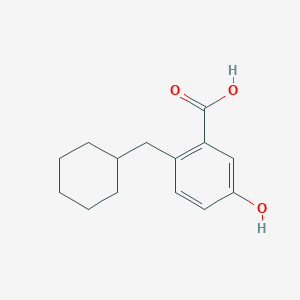
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid typically involves the alkylation of a benzoic acid derivative with a cyclohexylmethyl halide under basic conditions. The hydroxyl group can be introduced through selective hydroxylation reactions. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and the reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride for the formation of tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in pyridine for the formation of tosylates.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-5-oxo-benzoic acid.
Reduction: Formation of 2-(Cyclohexylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Formation of 2-(Cyclohexylmethyl)-5-tosyloxybenzoic acid.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexylmethyl)-4-hydroxybenzoic acid
- 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid
- 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid
Uniqueness
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17) |
Clave InChI |
OXMGRJOEGKQAGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


